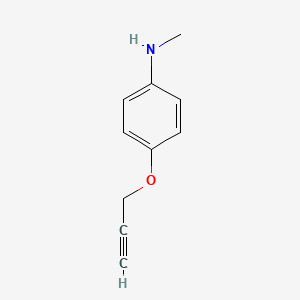

N-methyl-4-(prop-2-yn-1-yloxy)aniline

Descripción general

Descripción

N-methyl-4-(prop-2-yn-1-yloxy)aniline is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.20 . This compound is used in scientific research and its versatile properties make it applicable in various fields, including pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

A method for the synthesis of (prop-2-ynyloxy) benzene and its derivatives, which includes N-methyl-4-(prop-2-yn-1-yloxy)aniline, has been developed . In this method, differently substituted phenol and aniline derivatives are allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds are synthesized in good yields (53–85%) .Molecular Structure Analysis

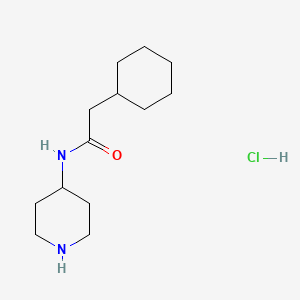

The molecular structure of N-methyl-4-(prop-2-yn-1-yloxy)aniline can be represented by the InChI code 1S/C10H11NO/c1-3-8-12-10-6-4-9 (11-2)5-7-10/h1,4-7,11H,8H2,2H3 . The InChI key is OCDDSDVCUYZTCB-UHFFFAOYSA-N .Chemical Reactions Analysis

N-methyl-4-(prop-2-yn-1-yloxy)aniline has been involved in visible-light-induced oxidative formylation reactions with molecular oxygen in the absence of an external photosensitizer . This reaction affords the corresponding formamides in good yields under mild conditions .Physical And Chemical Properties Analysis

N-methyl-4-(prop-2-yn-1-yloxy)aniline is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation : The synthesis of (prop-2-ynyloxy) benzene derivatives, including those related to N-methyl-4-(prop-2-yn-1-yloxy)aniline, has been optimized for high yields (53–85%). These compounds have shown potential antiurease and antibacterial effects against several harmful substances, making them significant in medical and biological research (Batool et al., 2014).

Investigation in Zeolite Chemistry : A study investigated the methylation of aniline by methanol on zeolite H-Y using in situ NMR spectroscopy. This research is crucial for understanding the reactions and mechanisms in zeolite chemistry, relevant for industrial applications (Wang et al., 2002).

Catalysis and Chemical Synthesis : Research on the transesterification of cyclic carbonates and selective N-methylation of anilines catalyzed by faujasites demonstrates significant implications in chemical synthesis, offering environmentally friendly and efficient methods for producing certain chemicals (Selva et al., 2008).

Vapour Phase Alkylation : A study on the vapor phase alkylation of aniline with methanol over a heteropolyacid on montmorillonite K10 emphasizes its industrial importance in manufacturing various products. This research contributes to the development of more efficient and cleaner industrial processes (Nehate & Bokade, 2009).

Photochemical Applications : A study explored the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen. This research is significant in the field of photochemistry and may have applications in developing new photochemical synthesis methods (Ji et al., 2017).

Mecanismo De Acción

Target of Action

It’s known that this compound is used in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

One study suggests that both the starting material and the product act as photosensitizers, generating singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) through energy transfer and a single electron transfer pathway . These reactive oxygen species play an important role in the reaction .

Result of Action

Its role as a photosensitizer in certain reactions suggests that it may induce oxidative stress in the system, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of N-methyl-4-(prop-2-yn-1-yloxy)aniline are likely influenced by various environmental factors, including light (given its role as a photosensitizer ), temperature, pH, and the presence of other reactants or catalysts.

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Direcciones Futuras

Propiedades

IUPAC Name |

N-methyl-4-prop-2-ynoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-8-12-10-6-4-9(11-2)5-7-10/h1,4-7,11H,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDDSDVCUYZTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1178112-51-0 | |

| Record name | N-methyl-4-(prop-2-yn-1-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide](/img/structure/B1422454.png)

![2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1422456.png)

![Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1422457.png)

![7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1422460.png)

![2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide](/img/structure/B1422470.png)

![2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1422472.png)